3-(4-Fluorobenzyl)pyrrolidine

説明

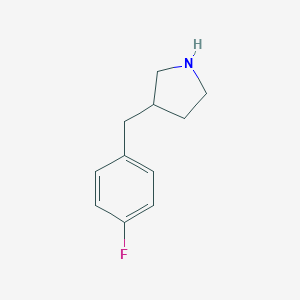

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[(4-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAKNLUWVTUZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395023 | |

| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193220-17-6 | |

| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 3-(4-Fluorobenzyl)pyrrolidine. By analyzing the magnetic properties of its atomic nuclei, specific information about the hydrogen, carbon, and fluorine atoms within the molecule can be obtained.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound, the aromatic protons on the 4-fluorophenyl group appear as a multiplet in the range of δ 7.4-6.9 ppm. sphinxsai.com The benzylic protons (CH₂) attached to the pyrrolidine (B122466) ring are observed as a singlet at approximately δ 3.6 ppm. sphinxsai.com The protons of the pyrrolidine ring itself resonate as a broad multiplet between δ 2.54 and 2.42 ppm and another multiplet between δ 1.8 and 1.7 ppm, corresponding to the four sets of methylene (B1212753) protons. sphinxsai.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.4-6.9 | m | 4H | Aromatic protons (C₆H₄F) |

| 3.6 | s | 2H | Benzyl (B1604629) protons (Ar-CH₂) |

| 2.5 | b | 4H | Pyrrolidine ring protons |

| 1.8-1.7 | m | 4H | Pyrrolidine ring protons |

Data sourced from a study by an unspecified author. sphinxsai.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling. The presence of the fluorine atom causes splitting of the signals for the carbon atoms in the fluorophenyl ring due to C-F coupling. sci-hub.se The carbon atoms of the pyrrolidine ring typically appear in the aliphatic region of the spectrum. chemicalbook.com

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum shows a characteristic signal for the fluorine atom on the phenyl ring. In one study, the chemical shift for the fluorine atom in 4-(4-Fluorobenzyl)-pyrrolidine was reported as a singlet at -118.20 ppm. sphinxsai.com This single peak confirms the presence of a single fluorine environment in the molecule. The large chemical shift range in ¹⁹F NMR minimizes the likelihood of signal overlap, making it a powerful tool for structural confirmation of fluorinated compounds. icpms.czazom.com

Table 2: ¹⁹F NMR Spectroscopic Data for 4-(4-Fluorobenzyl)pyrrolidine

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| -118.20 | s | -F |

Data sourced from a study by an unspecified author. sphinxsai.com

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-(4-Fluorobenzyl)pyrrolidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2880 | Broad | C-H stretch (alkyl) |

| 1590 | Weak | Aromatic C=C stretch |

| 1490 | Weak | Aromatic C=C stretch |

| 1460 | Strong | CH₂ bend |

| 1370 | Strong | CH bend |

| 1230 | Strong | C-F stretch |

| 750 | Strong | C-H out-of-plane bend |

Data sourced from a study by an unspecified author. sphinxsai.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. In one analysis, the molecular ion peak (M+H)⁺ was observed at m/z 180, which corresponds to the calculated molecular weight of the protonated molecule. sphinxsai.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula of the compound with high accuracy.

Table 4: Mass Spectrometry Data for 4-(4-Fluorobenzyl)pyrrolidine

| Ion | m/z (Mass-to-Charge Ratio) |

| (M+H)⁺ | 180 |

Data sourced from a study by an unspecified author. sphinxsai.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula. For this compound (C₁₁H₁₄FN), the calculated elemental composition is approximately 73.71% Carbon, 7.87% Hydrogen, and 7.81% Nitrogen. sphinxsai.com Experimental values obtained from elemental analysis should closely match these calculated percentages to verify the purity and identity of the synthesized compound. sphinxsai.com

Table 5: Elemental Analysis Data for 4-(4-Fluorobenzyl)pyrrolidine

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 73.71 | 73.75 |

| Hydrogen (H) | 7.87 | 7.89 |

| Nitrogen (N) | 7.81 | 7.83 |

Data sourced from a study by an unspecified author. sphinxsai.com

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, providing unequivocal proof of relative and absolute configuration. springernature.com The determination of the absolute structure is particularly relevant for non-centrosymmetric crystal structures, which is always the case for enantiomerically pure chiral compounds. ed.ac.uk

The process relies on the phenomenon of anomalous dispersion (or resonant scattering), where the X-ray energy is close to the absorption edge of an atom in the crystal. researchgate.net This effect leads to measurable differences in the intensities of diffraction reflections that are otherwise equivalent (Bijvoet pairs), allowing for the assignment of the absolute structure. researchgate.net For organic molecules composed primarily of light atoms (C, H, N, O, F), this effect can be weak. To overcome this, the absolute configuration is often determined by co-crystallizing the chiral molecule with a known chiral entity, such as a chiral acid, to form a diastereomeric salt. researchgate.net The known configuration of the chiral auxiliary allows for the unambiguous assignment of the target molecule's absolute configuration.

While specific crystallographic data for this compound is not extensively published, the methodology has been successfully applied to closely related compounds. For instance, in the synthesis of neuropeptide S antagonists, a key chiral amine intermediate was resolved, and its absolute configuration was determined by forming its R-camphorsulfonic acid salt. nih.gov Subsequent X-ray analysis of the salt crystal definitively established the S configuration for the amine. nih.gov This approach confirms that the R configuration of the final compound is essential for its biological activity. nih.gov

Data from related fluorophenyl-pyrrolidine derivatives illustrate the type of structural information obtained. A DMF-solvated spiro-pyrrolidine compound, for example, was found to crystallize in the orthorhombic space group P2₁2₁2₁, with the pyrrolidine ring adopting a distinct envelope conformation.

Table 1: Example Crystallographic Data for a Related Spiro-Pyrrolidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameter (a) | 6.3529(8) Å |

| Unit Cell Parameter (b) | 11.4335(14) Å |

| Unit Cell Parameter (c) | 38.405(4) Å |

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental tools for assessing the chemical purity and determining the enantiomeric excess (e.e.) of this compound and its derivatives. researchgate.net

Purity Analysis For chemical purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. This technique separates the target compound from impurities based on differences in polarity. A typical setup involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape. Detection is usually performed using a UV detector and, for confirmation of identity, a mass spectrometer (LC-MS). nih.gov Purity levels of ≥98% are often required and validated using this method.

Enantiomeric Excess (e.e.) Determination Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates, are widely used and have proven effective for separating the enantiomers of various pyrrolidine derivatives. rsc.orgscirp.org

The selection of the specific chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. For example, the enantiomers of related 3-amino-3-(4-fluorophenyl)-propan-1-one derivatives have been successfully resolved using a Chiralpak® IA column. google.com The separation allowed for the precise measurement of enantiomeric excess, with values greater than 99% being reported for the isolated enantiomers. google.com Similarly, other fluorinated pyrrolidines have been resolved using Chiralcel® OD-3 columns with mobile phases composed of isopropanol (B130326) and hexane, achieving high enantiomeric excesses. rsc.org The choice of mobile phase composition, flow rate, and column temperature can be optimized to maximize resolution and shorten analysis time. researchgate.netscirp.org

Table 2: Examples of Chiral HPLC Conditions for Separation of Related Fluoro-Pyrrolidine Enantiomers

| Compound Type | Chiral Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| (±)-threo-2-amino-3-(4-fluorophenyl)-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | Chiralpak® IA (analytical) | Not specified | Not specified | Not specified | google.com |

| Difluoro-pyrrolidine derivative | Chiralcel OD-3 | Isopropanol/Hexane (15:85) | 0.5 mL/min | UV (220 nm) | rsc.org |

| Difluoro-pyrrolidine derivative | Chiralcel OD-3 | Isopropanol/Hexane (25:75) | 0.5 mL/min | UV (254 nm) | rsc.org |

| Ezetimibe analogue | Chiralpak AS-H (250 x 4.6 mm, 5 µm) | n-Hexane/Ethanol/2-Propanol/TFA (84:12:4:0.1) | 1.0 mL/min | UV (230 nm) | scirp.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to organic molecules to predict geometries, energies, and various molecular properties with high accuracy. The B3LYP hybrid functional is a commonly used method in these calculations due to its reliable results for a large number of organic compounds mdpi.com.

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation storion.ru. For pyrrolidine (B122466) derivatives, this is particularly important due to the non-planar nature of the five-membered ring, which can adopt various puckered conformations, often described as "envelope" and "twisted" forms.

A computational analysis of benzylpyrrolidine and its fluorinated derivatives as templates for aluminophosphate AlPO-5 synthesis revealed that the position of the fluorine atom significantly affects electrostatic interactions and packing within the material's pores nih.gov. This underscores the importance of precise electronic structure calculations in understanding the behavior of such molecules in different environments.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties frontiersin.org. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO irjweb.com.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Fulleropyrrolidine Derivative | -5.68 | -4.11 | 1.57 | rhhz.net |

| Chiral Pyrrolidine Derivative | - | - | 5.25 | iucr.org |

| Pyrimidine (B1678525) Derivative | -6.26 | -0.88 | 5.38 | irjweb.com |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack emerginginvestigators.orgresearchgate.net. The MEP surface is colored according to the electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential researchgate.net.

For fluorinated organic compounds, the MEP map can reveal the influence of the electronegative fluorine atom. While fluorine itself is highly electron-rich (red/yellow), the region along the extension of the C-F bond can sometimes exhibit a positive potential (a "σ-hole"), making it a potential site for certain non-covalent interactions nih.govwalisongo.ac.id. In 3-(4-Fluorobenzyl)pyrrolidine, the most negative potential (red) would be expected around the pyrrolidine nitrogen atom and the fluorine atom, identifying them as likely sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the pyrrolidine ring and the benzyl (B1604629) group would show positive potential (blue), marking them as sites for nucleophilic interactions emerginginvestigators.org.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's bonds nih.govlibretexts.org. DFT calculations are highly effective in predicting these vibrational frequencies. The calculated harmonic frequencies are often scaled by an empirical factor to achieve better agreement with experimental data, which is typically recorded in the solid state or solution nih.gov.

For a molecule like this compound with C₁₁H₁₄FN, which has 27 atoms, the number of normal vibrational modes is 3N-6, resulting in 75 possible vibrations libretexts.org. A theoretical vibrational analysis would assign these modes to specific bond stretches, bends, wags, and torsions within the molecule libretexts.orgdavuniversity.org. Key vibrational modes for this compound would include:

N-H stretching and bending: Characteristic of the secondary amine in the pyrrolidine ring.

C-H stretching: From the aromatic ring, the benzyl CH₂, and the pyrrolidine ring.

C=C stretching: Within the aromatic ring.

C-N stretching: Of the pyrrolidine ring.

C-F stretching: A characteristic band for the fluorinated phenyl group.

The presence of hydrogen bonding can cause shifts in stretching frequencies, typically to lower wavenumbers davuniversity.org. Comparing the calculated spectra with experimental FT-IR and Raman data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | davuniversity.org |

| Aliphatic C-H (CH₂) | Stretching | 3000 - 2800 | davuniversity.org |

| Secondary Amine (N-H) | Stretching | 3500 - 3300 | davuniversity.org |

| Aromatic C=C | Stretching | 1600 - 1450 | davuniversity.org |

| C-F | Stretching | 1400 - 1000 | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states arxiv.orgyoutube.comyoutube.com. It is a popular method for calculating the electronic absorption spectra (UV-Vis spectra) of molecules aps.org. The method calculates the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum. The main electronic transitions would likely be π-π* transitions associated with the fluorophenyl aromatic ring iucr.org. The calculations would provide the wavelength of maximum absorption (λmax) and the oscillator strength for each transition, which corresponds to the intensity of the absorption band. The choice of functional and basis set, as well as accounting for solvent effects, is crucial for obtaining results that correlate well with experimental spectra umons.ac.be. Studies on similar pyrrolidine derivatives have successfully used TD-DFT to interpret their electronic spectra and assign the observed absorption bands to specific molecular orbital transitions, such as from the HOMO to the LUMO iucr.org.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex jocpr.commdpi.com. It is a cornerstone of structure-based drug design, helping to understand binding mechanisms and predict the affinity of potential drug candidates.

While specific docking studies for this compound have not been identified in the reviewed literature, numerous studies on related pyrrolidine derivatives highlight the utility of this approach. For example, pyrrolidin-2-one derivatives have been docked into the active site of acetylcholinesterase (AChE) to evaluate their potential as inhibitors for Alzheimer's disease management researchgate.net. Similarly, other pyrrolidine-based compounds have been docked with targets like dipeptidyl peptidase IV and poly(ADP-ribose) polymerase (PARP) jocpr.commdpi.com.

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol) jocpr.com. Key interactions that would be analyzed include:

Hydrogen bonds: Likely involving the N-H group of the pyrrolidine.

Hydrophobic interactions: Involving the benzyl and pyrrolidine rings.

Pi-stacking or pi-cation interactions: Involving the fluorophenyl ring and aromatic or charged residues in the protein's active site.

Halogen bonds: The fluorine atom could potentially form favorable interactions with electron-rich sites on the receptor.

Such studies provide invaluable hypotheses about the structure-activity relationship and can guide the design of more potent and selective analogs researchgate.netnih.gov.

Prediction of Binding Modes and Interactions with Biological Targets

While specific molecular docking studies for this compound against a defined biological target are not extensively detailed in the public domain, the principles of computational docking allow for the prediction of its plausible binding modes. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, elucidating the binding mechanism. acs.org For pyrrolidine-based compounds, docking studies have been instrumental in understanding their interactions with various biological targets, including enzymes and receptors. nih.govnih.gov

In a hypothetical binding scenario, the this compound molecule would likely orient its key structural features to form favorable interactions within a receptor's binding pocket. The pyrrolidine ring, with its inherent conformational flexibility, can adopt a pucker that optimizes interactions with the protein surface. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.

The 4-fluorobenzyl moiety is crucial for establishing specific interactions. The phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding site. The fluorine atom, with its high electronegativity, can participate in various non-covalent interactions, including dipole-dipole interactions and the formation of halogen bonds with electron-donating atoms like oxygen or nitrogen. soci.org These interactions can significantly enhance binding affinity and selectivity. For instance, in studies of related pyrrolidine derivatives, the fluorophenyl group has been shown to be favorable for cyclin-dependent kinase (CDK) inhibition. nih.gov

Docking studies on similar pyrrolidine derivatives have highlighted the importance of hydrogen bonds and electrostatic factors in their binding affinity. nih.gov Molecular dynamics simulations, which model the movement of atoms and molecules over time, can further refine the docked poses and provide insights into the stability of the ligand-protein complex. nih.govresearchgate.net

Conformational Analysis and Fluorine's Influence on Ring Pucker

The conformational landscape of the pyrrolidine ring is a critical determinant of a molecule's biological activity. The five-membered ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. The introduction of a fluorine atom significantly influences the conformational preferences of the pyrrolidine ring. nih.gov

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for studying the energetics of different conformers. nih.govwuxiapptec.comscirp.org Studies on fluorinated prolines, a related class of compounds, have shown that fluorination at the C3 or C4 position can stabilize specific ring puckers through stereoelectronic effects, similar to hydroxylation. nih.gov This is often attributed to the gauche effect, where the presence of an electronegative substituent influences the dihedral angle of adjacent atoms. researchgate.net

The position and stereochemistry of the fluorine atom dictate which pucker is favored. For example, in fluorinated prolines, a (4R)-fluoro substituent tends to favor a Cγ-exo ring pucker, while a (4S)-fluoro substituent favors a Cγ-endo conformation. copernicus.org This control over the ring's three-dimensional shape can pre-organize the molecule for optimal binding to a biological target, potentially increasing potency and selectivity. nih.gov Solvation can also play a role in the conformational preferences of fluorinated pyrrolidines, with implicit solvent calculations sometimes showing a reversal of the preferred conformation compared to the gas phase. biorxiv.org

C-F…N+ Interactions and Conformational Rigidity

A key interaction that contributes to the conformational rigidity of fluorinated pyrrolidines is the non-covalent interaction between the fluorine atom and the protonated nitrogen of the pyrrolidine ring (C-F…N+). This through-space electrostatic interaction can significantly influence the conformational equilibrium. researchgate.net

In the case of the 3-fluoropyrrolidinium cation, quantum-chemical calculations and infrared spectroscopy have revealed that it predominantly adopts a single conformation where the C-F bond is in a pseudo-axial orientation. This is in contrast to the multiple conformations observed in the neutral 3-fluoropyrrolidine. researchgate.net This conformational locking is attributed to a charge-dipole interaction between the positively charged nitrogen and the electronegative fluorine atom. This attractive N−H⋅⋅⋅F−C interaction reinforces the gauche effect, leading to a highly preferred conformation and increased rigidity of the ring pucker. researchgate.net Such non-covalent interactions are also observed in other halogenated heterocyclic systems, where they play a crucial role in the solid-state packing and supramolecular architecture. nih.govd-nb.inforsc.org

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in this endeavor. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activities. nih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scirp.org

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, encoding information about its connectivity and branching.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the observed biological activity. nih.govarabjchem.org Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

Correlation of Theoretical Descriptors with Biological Activity

The core of a QSAR study is the correlation of theoretical descriptors with biological activity. By identifying which descriptors have the most significant impact on activity, researchers can gain insights into the molecular properties that are crucial for a desired biological effect.

For example, a QSAR study on a series of pyrrolidine derivatives might reveal that a higher value for a particular electronic descriptor, such as the HOMO energy, is correlated with increased activity. This would suggest that the ability of the molecule to donate electrons is important for its biological function. Similarly, a correlation with a steric descriptor might indicate the presence of a size-limited binding pocket in the target protein.

In studies of related heterocyclic compounds, theoretical descriptors have been successfully used to build predictive QSAR models. For instance, in a series of pyrimidine derivatives, the dipole moment, HOMO energy, isotropic polarizability, and lipophilicity (logP) were found to be key descriptors for predicting anti-inflammatory activity. scirp.org For other classes of compounds, a combination of receptor mapping and 3D-QSAR techniques has been used to determine the optimal conformation of inhibitors. scispace.com

A hypothetical QSAR model for this compound derivatives could be represented by an equation such as:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where c0, c1, c2 are coefficients determined by the statistical analysis. The predictive power of the model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov

In silico Prediction of Biological Activity and ADME Properties

In silico methods are widely used in modern drug discovery to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. sciensage.info These predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles, reducing the likelihood of late-stage failures in the drug development pipeline. mdpi.com

Various computational tools and web servers are available to predict the ADMET properties of molecules like this compound. These tools use algorithms based on large datasets of experimentally determined properties.

Predicted ADME Properties for this compound:

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Oral Bioavailability | Good | Indicates the compound is likely well-absorbed after oral administration. |

| Lipinski's Rule of Five | Compliant | Suggests drug-like properties conducive to oral absorption. tandfonline.com |

| Polar Surface Area (PSA) | Low to Moderate | A lower PSA is generally associated with better cell membrane permeability. tandfonline.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Possible | The molecule's size and lipophilicity may allow it to cross the BBB, relevant for CNS targets. sciensage.info |

| Plasma Protein Binding | Moderate to High | The extent of binding to plasma proteins affects the free concentration of the drug. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms | Prediction of which CYP enzymes are likely to be inhibited is crucial for assessing drug-drug interaction risks. mdpi.com |

| Excretion | ||

| Route of Elimination | Predicted to be a combination of renal and hepatic clearance. | Understanding the primary route of excretion is important for dosing in patients with impaired organ function. |

| Toxicity | ||

| hERG Blockade | Low risk | Prediction of cardiotoxicity risk. |

| Mutagenicity (Ames test) | Predicted to be non-mutagenic | Assessment of the potential to cause genetic mutations. |

This table represents a hypothetical in silico profile based on the general properties of similar molecules. Actual values would require specific software-based predictions.

By leveraging these computational models, researchers can prioritize compounds with more favorable ADME profiles for synthesis and further experimental testing, ultimately streamlining the drug discovery process.

Pharmacological and Biological Research

Medicinal Chemistry Applications of 3-(4-Fluorobenzyl)pyrrolidine

This compound has garnered attention in medicinal chemistry due to its potential as a building block for new therapeutic agents. chemimpex.comnetascientific.com Its structure, which combines a pyrrolidine (B122466) ring with a fluorinated phenyl group, makes it a valuable scaffold in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine moiety provides a versatile framework for further chemical modifications. netascientific.comchemimpex.com

As a chemical intermediate, this compound serves as a starting material for the creation of more complex molecules with potential therapeutic applications. chemimpex.comnetascientific.com Its structure is particularly relevant in the development of drugs targeting the central nervous system. chemimpex.com Researchers utilize this compound to synthesize novel derivatives for the treatment of neurological disorders. chemimpex.comchemimpex.com The ability to modify the pyrrolidine ring and the fluorophenyl group allows for the exploration of structure-activity relationships, which is crucial for optimizing the therapeutic properties of new drug candidates. chemimpex.com

The this compound scaffold has been investigated for its potential in developing treatments for a range of conditions, including neurological and psychiatric disorders. chemimpex.comontosight.ai The unique structural characteristics of this compound make it a promising candidate for interacting with various biological targets. chemimpex.com For instance, derivatives of this and similar pyrrolidine structures have been explored for their potential to modulate neurotransmitter systems, which are implicated in conditions like depression and anxiety. chemimpex.com The versatility of the pyrrolidine ring allows for the synthesis of a wide array of compounds with diverse biological activities. frontiersin.org

Neuropharmacological Research

The neuropharmacological potential of this compound and its derivatives is an active area of research. chemimpex.com The presence of the fluorophenyl group can enhance the ability of these compounds to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. chemimpex.com

Research suggests that compounds containing the this compound framework may influence neurotransmitter systems. chemimpex.comchemimpex.com These systems, which include dopamine (B1211576) and serotonin (B10506) pathways, are crucial for regulating mood, cognition, and motor control. researchgate.netsmolecule.com The ability of these compounds to interact with receptors and enzymes within these pathways makes them valuable tools for studying neurological function and for the potential development of treatments for related disorders. chemimpex.com

Given their potential to modulate neurotransmitter systems, derivatives of this compound are being investigated for their therapeutic potential in treating a variety of neurological and psychiatric conditions. chemimpex.comontosight.aiontosight.ai These include depression, anxiety, and Parkinson's disease, which are often linked to imbalances in neurotransmitter levels. chemimpex.comfightparkinsons.org.augoogle.com

One of the key areas of investigation for this compound derivatives is their potential as inhibitors of monoamine oxidase B (MAO-B). researchgate.netresearchgate.net MAO-B is an enzyme that breaks down neurotransmitters like dopamine. bohrium.com Inhibiting this enzyme can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. researchgate.netbohrium.com

Research has shown that certain compounds incorporating a 4-fluorobenzyl ring exhibit potent and selective inhibition of MAO-B. researchgate.netresearchgate.net For example, a study on novel 3,6-disubstituted isobenzofuran-1(3H)-ones found that a compound with a 4'-fluorobenzyl ring was a potent MAO-B inhibitor with an IC50 value of 0.35 μM. researchgate.net Another study on chiral fluorinated pyrrolidine derivatives identified a compound as a highly potent and selective MAO-B inhibitor. researchgate.net These findings highlight the potential of the this compound scaffold in the design of new treatments for Parkinson's disease. researchgate.netresearchgate.net

Potential for Treating Neurological Disorders (e.g., Depression, Anxiety, Parkinson's Disease)

Antimicrobial Activity

Derivatives of the this compound scaffold have been investigated for their ability to combat microbial infections, demonstrating activity against a variety of bacterial and fungal strains.

The incorporation of the 4-fluorobenzyl moiety within various heterocyclic structures has been shown to influence antibacterial efficacy. For instance, a series of novel pyridazinone derivatives were synthesized and screened for their antibacterial activities against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. mdpi.com Among these, compound 7 , chemically identified as 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one, demonstrated notable activity, particularly against Gram-negative bacteria. mdpi.com This suggests that the presence of the 4-fluorobenzyl group can be a key contributor to the antibacterial properties of a molecule. mdpi.com

Furthermore, research into quinolone antibiotics has highlighted the importance of substituents on the core structure for antibacterial potency. Structure-activity relationship (SAR) studies on a series of arylfluoroquinolones, which feature a fluorine atom at the 6-position, have shown that a 4-fluorophenyl group at the 1-position, combined with a 3-amino-1-pyrrolidinyl group at the 7-position, results in the greatest in vitro antibacterial potency. researchgate.net This is exemplified in the synthetic quinolone antibiotic, 3-Quinolinecarboxylic acid, 1,4-dihydro-7-(3-amino-1-pyrrolidinyl)-1-(4-fluorophenyl)-6-fluoro-4-oxo-, which belongs to a class of broad-spectrum antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV. ontosight.ai

In the context of antitubercular activity, derivatives of pyrrole (B145914) have been identified as potential inhibitors of DNA gyrase B (GyrB), an essential enzyme in Mycobacterium tuberculosis. nih.gov While not directly a this compound, the broader class of pyrrole derivatives with halogen substitutions has shown promise as novel antituberculosis agents. nih.gov

Table 1: Antibacterial Activity of Selected Derivatives

| Compound | Target Bacteria | Activity | Reference |

|---|---|---|---|

| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | S. aureus (MRSA), P. aeruginosa, A. baumannii | Lowest MIC value range of 3.74–8.92 µM | mdpi.com |

| 1,4-dihydro-7-(3-amino-1-pyrrolidinyl)-1-(4-fluorophenyl)-6-fluoro-4-oxo-3-quinolinecarboxylic acid | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial | ontosight.ai |

| N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives | Gram-positive bacteria | Potent activity | researchgate.net |

The antifungal potential of pyrrolidine derivatives has also been an area of active investigation. In a study focused on tetrazole derivatives bearing a pyrrolidine moiety, compounds were synthesized and evaluated for their activity against Candida albicans. nih.gov One of the tested compounds, 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole, demonstrated notable antifungal properties. nih.gov This highlights the potential of combining the 4-fluorophenyl-pyrrolidine scaffold with other heterocyclic systems to create potent antifungal agents. nih.gov

Research on benzimidazole (B57391) carbamate (B1207046) derivatives, known for their broad-spectrum antifungal activity through the disruption of microtubule function, has also explored the inclusion of fluorinated phenyl groups. tubitak.gov.tr While these studies did not specifically use a this compound core, the findings support the general principle that fluorinated aromatic substituents can contribute to antifungal efficacy. tubitak.gov.tr

Table 2: Antifungal Activity of a Selected Derivative

| Compound | Target Fungus | Activity | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole | Candida albicans | Antifungal activity | nih.gov |

The this compound scaffold has been incorporated into molecules designed as inhibitors of the human immunodeficiency virus type 1 (HIV-1). Research into non-diketo acid inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase has led to the development of pyrrolyl-pyrazole derivatives. acs.org In these compounds, a p-fluorobenzyl group is attached to the pyrrole nitrogen, and this structural feature is considered important for their antiviral activity. acs.org

Furthermore, a series of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists have been discovered with potent anti-HIV activity. nih.gov These compounds, which are orally bioavailable, demonstrate the therapeutic potential of the pyrrolidine core in developing new antiviral agents. nih.gov The search for novel HIV-1 integrase inhibitors has also led to the synthesis of pyrrolo[3,4-c]pyridine derivatives, where the incorporation of a substituted phenyl ring is evaluated for its effect on anti-HIV-1 activity. researchgate.net Specifically, 3'-fluoro-3'-deoxythymidine has shown enhanced in vitro inhibition of HIV-1 replication compared to other nucleoside analogs. nih.gov

Anticancer Research

Derivatives of this compound have shown promise in the field of oncology. A study on the synthesis of novel imipridone derivatives for anticancer activity identified 4-(4-Fluorobenzyl)-7-(3,5-difluorobenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one as a potent apoptotic anticancer agent with activity against a variety of cancer cell lines. google.com

In another study, a series of (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives were synthesized and tested for their anticancer activities against HCT 116, MDA-MB-231, and Mia-PaCa2 cancer cell lines. Several of these compounds exhibited moderate to high activity, with one derivative showing an IC50 of 42.5 µg/mL against the MDA-MB231 breast cancer cell line.

Furthermore, novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) acetal (B89532) of andrographolide (B1667393) was synthesized and shown to promote cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells, highlighting the potential of the 4-fluorophenyl-pyrazole moiety in anticancer drug development. researchgate.net

Table 3: Anticancer Activity of Selected Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-(4-Fluorobenzyl)-7-(3,5-difluorobenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one | Various cancer cell lines | Potent apoptotic anticancer agent | google.com |

| (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives | HCT 116, MDA-MB231, Mia-PaCa2 | Moderate to high anticancer activity | |

| 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide | MDA-MB-231 | Promotes cell cycle arrest and apoptosis | researchgate.net |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of compounds related to the this compound structure has been explored. Research on novel ureidopropanamides as formyl peptide receptor 2 (FPR2) agonists, which are involved in the resolution of inflammation, has shown that the presence of a fluorine substituent on the phenyl ureidic group is beneficial for activity. nih.gov These compounds have demonstrated neuroprotective and anti-inflammatory effects in microglial cells. nih.gov

Studies on rutaecarpine (B1680285) derivatives have revealed that these compounds can alleviate inflammation-associated oxidative damage by inhibiting the MAPK/NF-κB signaling pathway. nih.gov While not a direct derivative, this research points to the general utility of complex heterocyclic systems, which can include moieties similar to this compound, in modulating inflammatory responses. Similarly, extracts from Atractylodes macrocephala containing various compounds have shown anti-inflammatory effects by suppressing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and inhibiting the NF-κB and MAPK signaling pathways. mdpi.com Mosla japonica extract has also been shown to have anti-inflammatory effects by inhibiting NF-κB activation and downregulating key inflammatory enzymes and signaling pathways. mdpi.com

Enzyme Inhibition Studies

Derivatives containing the this compound scaffold have been investigated as inhibitors of various enzymes. A study on pyrrolidinyl triazoles as potential blockers of the mitochondrial permeability transition pore (mPTP), a target for Alzheimer's disease treatment, identified derivatives with a 4-fluorobenzoyl group as having potent inhibitory activity. rsc.org These compounds also exhibited excellent stability against cytochrome P450 (CYP) enzymes. rsc.org

Furthermore, research into cholinesterase inhibitors has explored chalcone (B49325) derivatives with fluoro-substituents. mdpi.com While the direct this compound structure was not used, the study highlights the importance of fluorinated phenyl groups in achieving potent enzyme inhibition. mdpi.com The enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride (B1165640) using lipase (B570770) has also been investigated, demonstrating the utility of this fluorinated building block in enzymatic reactions to produce chiral molecules. researchgate.net Additionally, spiro-condensed pyrrolidine derivatives have been explored as inhibitors of deubiquitylating enzymes (DUBs), indicating another potential application for this versatile scaffold. google.com

Aldose Reductase Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. units.it The inhibition of this enzyme is a therapeutic strategy to prevent or manage conditions such as diabetic neuropathy, retinopathy, and nephropathy. units.it

A series of novel tetrahydropyrrolo[1,2-a]pyrazine derivatives incorporating a benzylpyrrolidine moiety have been synthesized and evaluated as potent aldose reductase inhibitors (ARIs). acs.orgnih.gov Among these, spirosuccinimide-fused derivatives demonstrated particularly significant inhibitory activity against porcine lens aldose reductase in vitro. acs.orgnih.gov One of the most potent compounds to emerge from this research is AS-3201, chemically identified as (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3′-pyrrolidine-1,2′,3,5′-tetrone. acs.org This compound showed exceptionally high potency in in vitro assays. nih.govacs.org

In Vitro Aldose Reductase Inhibitory Activity

| Compound | Structure | IC50 (M) | Source |

|---|---|---|---|

| AS-3201 (R-enantiomer) | (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3′-pyrrolidine-1,2′,3,5′-tetrone | 1.5 x 10-8 | acs.org, nih.gov |

| SX-3202 (S-enantiomer) | (S)-(+)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3′-pyrrolidine-1,2′,3,5′-tetrone | 1.5 x 10-7 | acs.org, nih.gov |

| 2-Methyltetrahydropyrrolo[1,2-a]pyrazine-1,4-dione | A precursor compound lacking the spirosuccinimide and benzyl (B1604629) groups. | 7.5 x 10-6 | acs.org |

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA and are validated targets for antibacterial agents. frontiersin.orgmdpi.com The pyrrolidine scaffold has been incorporated into novel compounds designed to inhibit these enzymes. frontiersin.org For instance, a series of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives were synthesized and tested for their ability to inhibit E. coli DNA gyrase and topoisomerase IV. frontiersin.orgnih.gov

Several of these compounds demonstrated potent inhibition of E. coli DNA gyrase, with IC₅₀ values comparable to the standard inhibitor novobiocin. frontiersin.orgnih.gov Notably, the presence of a 4-chlorophenyl substituent on the pyrrolidine ring was a common feature among the more active molecules. frontiersin.orgnih.gov The dual inhibition of both DNA gyrase and topoisomerase IV is a desirable characteristic for broad-spectrum antibacterial agents. mdpi.com

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. nih.govresearchgate.net Inhibition of DPP-IV is a therapeutic approach for the treatment of type 2 diabetes. wikipedia.org Many DPP-IV inhibitors are designed to mimic the proline residue of natural substrates, making the pyrrolidine ring a key structural feature. wikipedia.org

Research has led to the development of various pyrrolidine-based DPP-IV inhibitors. nih.gov For example, a series of (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine derivatives were developed from a high-throughput screening hit. nih.gov In another study, the replacement of a piperazine (B1678402) ring with a 2-benzylpyrrolidine (B112527) ring in a known inhibitor led to a new compound with significant DPP-IV inhibitory activity, posting an IC₅₀ value of 0.3 ± 0.03 µM. oatext.com Structure-activity relationship studies on novel pyrrolidine sulfonamide derivatives also identified compounds with potent DPP-IV inhibition. nih.gov

Investigation of Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of pyrrolidine derivatives is deeply influenced by their three-dimensional structure, the nature and position of substituents, and their stereochemistry. nih.govnih.gov SAR studies are crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.

Influence of Substituents on Activity Profile

The substituents on both the benzyl and pyrrolidine rings play a critical role in determining the pharmacological activity of these compounds.

Pyrrolidine Ring Substituents: The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring has been shown to influence anticonvulsant activity in related compounds. nih.gov The nucleophilicity and basicity of the pyrrolidine nitrogen make it a common site for substitutions, with a majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.

Phenyl Ring Substituents: The presence and position of a fluorine atom on the phenyl ring can significantly modulate a compound's properties. beilstein-journals.org The strong electronegativity of fluorine can alter the electronic environment of the aromatic system, influencing intermolecular interactions and binding affinity for biological targets. In the context of aldose reductase inhibitors, a 4-bromo-2-fluorobenzyl group was found to be optimal for high potency. nih.gov In studies of other pyrrolidine-based compounds, a para-F substituent on a phenyl ring improved potency for certain targets. nih.gov The introduction of electron-donating substituents on the benzene (B151609) ring of related spiro-pyrrolidine hybrids was found to be beneficial for anticancer activity against certain cell lines. mdpi.com

Stereochemical Considerations in Biological Activity

Stereochemistry is a paramount factor in the biological activity of chiral pyrrolidine derivatives, as different stereoisomers can exhibit vastly different interactions with enantioselective proteins and enzymes. nih.gov

This principle is clearly demonstrated in the case of the aldose reductase inhibitor AS-3201. The (R)-enantiomer (AS-3201) was found to be 10 times more potent in vitro and 500 times more potent in vivo than its corresponding (S)-enantiomer (SX-3202). nih.govacs.org The absolute (R)-configuration of the active enantiomer was confirmed by single-crystal X-ray analysis. nih.gov This stereospecificity is attributed to a better fit and stronger binding interactions, including hydrogen bonds, within the active site of the enzyme for the (R)-isomer. nih.gov Similarly, for a dopamine D2 receptor ligand containing a 1-(4-fluorobenzyl)pyrrolidine (B7883375) moiety, the binding affinity was confined to the (R)-enantiomer, which is a contrast to related N-ethyl derivatives where activity resides in the (S)-enantiomer. nih.gov

In Vivo and In Vitro Biological Evaluation

The biological effects of this compound derivatives have been assessed through a combination of in vitro and in vivo studies to establish their potency and potential therapeutic utility.

In Vitro Evaluation: In vitro assays are fundamental for determining the direct inhibitory effect of a compound on its target enzyme. For the aldose reductase inhibitor AS-3201, which contains a (4-bromo-2-fluorobenzyl)pyrrolidine structure, the in vitro IC₅₀ value against porcine lens aldose reductase was determined to be 1.5 x 10⁻⁸ M. nih.govacs.org This demonstrates high potency at the molecular level. In another example, a 2-benzylpyrrolidine derivative designed as a DPP-IV inhibitor showed an IC₅₀ of 0.3 ± 0.03 µM in an in vitro assay. oatext.com Novel thiosemicarbazones based on a 4-pyrrolidinyl-benzaldehyde structure were synthesized and evaluated for their inhibitory activity against dihydrofolate reductase (DHFR), exhibiting IC₅₀ values in the micromolar range. rsc.org

In Vivo Evaluation: In vivo studies in animal models are essential to assess the activity of a compound in a complex biological system. The potent aldose reductase inhibitor AS-3201 was evaluated in streptozotocin-induced diabetic rats. nih.gov It was shown to effectively inhibit sorbitol accumulation in the sciatic nerve, a key pathological process in diabetic neuropathy. acs.orgnih.gov The in vivo efficacy (ED₅₀) was found to be 0.18 mg/kg/day, which was 500 times more potent than its (S)-enantiomer. nih.govacs.org In contrast, a radiolabeled analog of donepezil, 1-(4-[¹⁸F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, showed potent in vitro activity but demonstrated nonspecific distribution in the brain in tissue distribution studies in mice, suggesting it may not be suitable for in vivo imaging of its target. elsevierpure.com

In Vivo and In Vitro Activity of Selected Benzylpyrrolidine Derivatives

| Compound | Target | Assay Type | Model | Key Finding | Source |

|---|---|---|---|---|---|

| AS-3201 (R-enantiomer) | Aldose Reductase | In Vitro Inhibition | Porcine Lens Aldose Reductase | IC50 = 1.5 x 10-8 M | acs.org, nih.gov |

| AS-3201 (R-enantiomer) | Aldose Reductase | In Vivo Activity | Streptozotocin-induced diabetic rats | ED50 = 0.18 mg/kg/day (Sorbitol accumulation inhibition) | acs.org, nih.gov |

| SX-3202 (S-enantiomer) | Aldose Reductase | In Vitro Inhibition | Porcine Lens Aldose Reductase | IC50 = 1.5 x 10-7 M | acs.org, nih.gov |

| 2-Benzylpyrrolidine Derivative | DPP-IV | In Vitro Inhibition | DPP-IV Enzyme Assay | IC50 = 0.3 ± 0.03 µM | oatext.com |

| [³H]NCQ 115 | Dopamine D₂ Receptor | In Vitro Binding | Rat striatal homogenates | Kd = 214 pM | nih.gov |

Pharmacokinetic and Metabolic Properties

Detailed research on the pharmacokinetic and metabolic properties of the specific compound this compound is not extensively available in the public domain. While general principles of medicinal chemistry suggest how its structural features might influence its behavior in the body, specific data from preclinical or clinical studies are not readily found in the provided search results.

The presence of a fluorinated benzyl group is known to enhance lipophilicity, which can, in turn, affect absorption and distribution. chemimpex.comchemimpex.com The pyrrolidine ring is a common motif in many biologically active compounds and can influence water solubility and interactions with metabolic enzymes. However, without specific studies on this compound, any discussion of its pharmacokinetic profile remains speculative.

For related but distinct compounds, some pharmacokinetic data have been reported. For instance, derivatives of pyrrolidine have been optimized in research settings to improve pharmacokinetic profiles, such as enhancing metabolic stability in liver microsomes. nih.gov In the development of other novel compounds, the oxalate (B1200264) salt form of a related molecule, 3-(4-Fluorophenyl)pyrrolidine oxalate, was noted as a strategy to potentially enhance solubility and stability, which are key factors for favorable pharmacokinetic properties.

It is a common practice in drug discovery to investigate the metabolic pathways of lead compounds. For pyrrolidine-containing structures, metabolism can potentially occur on the pyrrolidine ring or its substituents. However, no specific metabolic pathways for this compound have been documented in the available search results.

Due to the absence of specific research data for this compound, no data tables on its pharmacokinetic or metabolic properties can be generated at this time. Further research would be required to determine its absorption, distribution, metabolism, excretion (ADME), bioavailability, plasma protein binding, and half-life.

Future Directions and Research Perspectives

Exploration of Novel Pyrrolidine-Based Drug Candidates

The pyrrolidine (B122466) scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. nih.gov The 3-(4-Fluorobenzyl)pyrrolidine framework serves as a valuable starting point for the design of new drug candidates across various therapeutic areas.

Research has demonstrated that derivatives of the pyrrolidine ring show potential as:

Anticancer agents nih.govontosight.ai

Antidiabetic agents acs.org

Anti-inflammatory compounds nih.gov

Anticonvulsants mdpi.com

Antimicrobials nih.gov

For instance, extensive structure-activity relationship (SAR) studies on spirooxindole-pyrrolidine derivatives have led to the discovery of potent MDM2 inhibitors for cancer treatment. nih.govacs.org Modifications on the pyrrolidine ring and its substituents were guided by computational models to optimize binding to the MDM2 protein. nih.govacs.org One such derivative, (4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido), emerged as a clinical candidate. nih.govacs.org

Similarly, derivatives of tetrahydropyrrolo[1,2-a]pyrazine containing a 4-fluorobenzyl group have been synthesized and identified as highly potent aldose reductase inhibitors (ARIs), with potential applications in treating diabetic complications. acs.org The (-)-enantiomer of one such compound, AS-3201, was found to be significantly more potent than its (+)-enantiomer, highlighting the importance of stereochemistry which is a key feature of the pyrrolidine scaffold. nih.govacs.org

The exploration of novel drug candidates based on the this compound structure is a promising avenue of research, with the potential to yield new therapies for a range of diseases.

Development of New Synthetic Routes for Derivatization

To fully explore the chemical space around the this compound scaffold, the development of new and efficient synthetic methodologies for its derivatization is crucial. Future research in this area will likely focus on several key aspects:

Stereoselective Synthesis : The biological activity of pyrrolidine derivatives is often dependent on the stereochemistry of the chiral centers in the ring. nih.gov Therefore, developing stereoselective synthetic methods to produce enantiomerically pure derivatives of this compound is a high priority.

Green Chemistry : Incorporating principles of green chemistry, such as using environmentally benign solvents and renewable starting materials, will be important for developing sustainable synthetic processes.

Efficient Derivatization : Creating diverse libraries of compounds for high-throughput screening requires efficient and versatile derivatization strategies. This includes functionalizing the pyrrolidine nitrogen, the aromatic ring, and the pyrrolidine ring itself. Methods like 1,3-dipolar cycloadditions are classic approaches for constructing the pyrrolidine ring and can be adapted for creating diverse derivatives. nih.gov

Flow Chemistry : The use of continuous flow systems can offer better control over reaction parameters, potentially leading to higher yields and purity of the synthesized compounds.

Recent synthetic efforts have focused on creating hybrid molecules, such as combining the pyrrolidine-2,5-dione core with other pharmacophores to generate compounds with anticonvulsant and analgesic activities. mdpi.com The synthesis of these compounds often involves multi-step sequences where the pyrrolidine ring is constructed or functionalized at a key step. mdpi.comktu.edu

Further Elucidation of Mechanism of Action

While the this compound scaffold is present in many bioactive molecules, the precise mechanism of action for many of its derivatives is not fully understood. Future research will need to employ a combination of experimental and computational techniques to elucidate how these compounds interact with their biological targets.

Key areas of investigation include:

Target Identification : Identifying the specific enzymes, receptors, or ion channels that derivatives of this compound interact with is a primary goal. For example, studies on related pyrrolidine-2,5-dione derivatives suggest that their anticonvulsant effects may be mediated through the blockage of neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Binding Mode Analysis : Characterizing the binding interactions at the molecular level is essential for understanding structure-activity relationships. The fluorine atom on the phenyl ring is known to potentially enhance binding affinity and selectivity for biological targets. Computational docking studies can predict how these molecules fit into the binding sites of proteins, as demonstrated in the development of MDM2 inhibitors where modeling showed key interactions with specific amino acid residues. nih.govacs.org

Further research into the mechanisms of action will be critical for the rational design of more potent and selective drug candidates based on the this compound scaffold.

Application in Targeted Drug Delivery Systems

The physicochemical properties of this compound and its derivatives can be leveraged for applications in targeted drug delivery. The pyrrolidine ring can improve water solubility and the ability to form hydrogen bonds, which can be advantageous in drug formulation.

Future research could explore the incorporation of this scaffold into various drug delivery systems to enhance therapeutic efficacy and reduce off-target effects. Potential applications include:

Prodrugs : The pyrrolidine nitrogen can be functionalized to create prodrugs that release the active compound under specific physiological conditions.

Nanocarriers : The compound could be encapsulated within or conjugated to nano-sized colloidal carriers, such as liposomes or nanoparticles, to achieve targeted and prolonged release of therapeutic agents. This is particularly relevant for delivering poorly water-soluble drugs.

Targeting Ligands : The this compound moiety itself could serve as a ligand to target specific receptors or transporters that are overexpressed on diseased cells, thereby delivering a conjugated therapeutic payload directly to the site of action.

The favorable solubility and stability profile of the hydrochloride salt of this compound supports its use in pharmaceutical formulations, making it a good candidate for integration into advanced drug delivery systems. chemimpex.com

Advanced Computational Modeling for Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and they will play a pivotal role in advancing research on this compound derivatives.

Advanced computational approaches that can be applied include:

Molecular Docking : This technique is used to predict the binding orientation of a ligand to its target protein, helping to rationalize structure-activity relationships and guide the design of more potent inhibitors. nih.gov

Density Functional Theory (DFT) : DFT calculations can be used to study the electronic structure and conformational preferences of pyrrolidine derivatives, providing insights into their reactivity and how they interact with their biological targets. For example, DFT studies have been used to analyze the envelope and twisted conformers of the pyrrolidine ring.

Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic picture of how a ligand interacts with its target over time, revealing important information about the stability of the complex and the role of solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, yet-to-be-synthesized derivatives.

These computational methods were instrumental in the development of the potent MDM2 inhibitor AA-115/APG-115, where modeling was used to guide the extensive modification of the lead compound at five different sites to improve its binding affinity and pharmacological properties. nih.govacs.org The continued application of these advanced computational tools will undoubtedly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Q & A

Advanced Research Question

- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life (e.g., t₁/₂ increased from 1.2 to 4.8 hours in rat liver microsomes) .

- BBB penetration : LogP values ~2.5 (calculated via HPLC) suggest moderate brain uptake, making derivatives candidates for CNS targets (e.g., 5-HT₆ receptors) .

- In vivo studies : Radiolabeled (¹⁸F) analogs enable PET imaging to track biodistribution, as demonstrated in neuropharmacology models .

Methodology : Parallel artificial membrane permeability assays (PAMPA) and in situ perfusion models quantify BBB penetration .

What are the limitations of current computational models in predicting the biological activity of fluorinated pyrrolidine derivatives?

Advanced Research Question

While QSAR models predict activity trends, limitations include:

- Conformational flexibility : Pyrrolidine’s ring puckering (e.g., envelope vs. twisted conformers) complicates docking accuracy .

- Solvent effects : Implicit solvent models (e.g., GB/SA) may underestimate fluorine’s desolvation penalty in hydrophobic pockets .

- Validation : Experimental validation via crystallography or mutagenesis is essential, as seen in discrepancies between predicted and actual IC₅₀ values for endothelin antagonists .

Recommendation : Hybrid methods combining molecular dynamics (MD) and free-energy perturbation (FEP) improve prediction reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。